molecular formula C8H5BrClNO B2611949 4-Bromo-7-chloroisoindolin-1-one CAS No. 1427404-26-9

4-Bromo-7-chloroisoindolin-1-one

Cat. No.: B2611949
CAS No.: 1427404-26-9
M. Wt: 246.49
InChI Key: PSPOVIJWZMWMLT-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoindolin-1-one (CAS 1427404-26-9) is a high-value chemical building block in organic synthesis and pharmaceutical research. This isoindolinone derivative is part of a privileged scaffold frequently encountered in biologically active compounds . Its structure, featuring both bromo and chloro substituents, makes it a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions to construct more complex molecules . The compound is a key precursor in the synthesis of potent metabotropic glutamate receptor (mGluR) potentiators, which are investigated for treating a range of neurological and psychiatric diseases, including anxiety, migraines, and cognitive deficits . Beyond neuroscience, the isoindolinone core is a fundamental structure in several approved drugs, such as lenalidomide and pomalidomide, highlighting its significance in developing immunomodulatory and antineoplastic agents . The molecular formula is C8H5BrClNO, with a molecular weight of 246.49 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle it with care, referring to the supplied Safety Data Sheet for proper handling and storage instructions (recommended: sealed in dry, room temperature) .

Properties

IUPAC Name

4-bromo-7-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPOVIJWZMWMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427404-26-9
Record name 4-bromo-7-chloroisoindolin-1-one
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Scientific Research Applications

Pharmaceutical Development

4-Bromo-7-chloroisoindolin-1-one has been identified as a promising candidate in drug development due to its interaction with cyclin-dependent kinase 7 (CDK7). This interaction is crucial as CDK7 plays a vital role in regulating the cell cycle. The compound exhibits potential anticancer properties by inhibiting CDK7 activity, thereby affecting cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further pharmacological studies. The specific mechanisms through which it exerts these effects are still under investigation, but initial findings suggest it could inhibit the growth of various pathogens .

In vitro studies have shown that this compound can modulate biochemical pathways associated with cancer progression. Its ability to interact with specific proteins involved in cell cycle regulation positions it as a valuable tool for understanding cancer biology and developing targeted therapies .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInhibits CDK7, affecting cell cycle progression
AntimicrobialPotential activity against various pathogens
AntiviralInvestigated for antiviral properties against enteroviruses

Detailed Case Study: Anticancer Mechanism

In a study focusing on the anticancer properties of this compound, researchers employed molecular dynamics simulations to understand its binding affinity to CDK7. The results demonstrated that the compound binds effectively to active sites on CDK7, leading to significant inhibition of kinase activity. This inhibition was associated with reduced proliferation rates in various cancer cell lines, indicating its potential as an anticancer agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of halogen substituents at specific positions on the isoindoline ring. This synthetic pathway not only produces the desired compound but also allows for further derivatization to explore additional biological activities .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroisoindolin-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

7-Amino-4-bromoisoindolin-1-one (C₈H₇BrN₂O)
  • Key Features: Bromine at position 4, amino group at position 7.
  • Synthesized via N-bromosuccinimide bromination in dichloromethane with a 78% yield .
  • Applications: Demonstrated activity in kinase inhibition studies (e.g., cdc2-like kinases), where the amino group likely engages in critical active-site interactions .
5-Bromo-7-fluoroisoindolin-1-one (C₈H₅BrFNO)
  • Key Features : Bromine at position 5, fluorine at position 7.
  • Properties : Fluorine’s electronegativity increases metabolic stability and alters electronic distribution compared to chlorine. Molecular weight: 230.03 g/mol .
  • Applications : Fluorinated analogs are prioritized in drug design for enhanced bioavailability and resistance to oxidative degradation .
4-Bromo-6-hydroxyisoindolin-1-one (CAS 1261581-85-4)
  • Key Features : Bromine at position 4, hydroxyl group at position 6.
  • Properties : The hydroxyl group improves aqueous solubility but may reduce membrane permeability. Structural similarity score: 0.80 vs. 4-Bromo-7-chloroisoindolin-1-one .
  • Applications: Potential use in hydrophilic environments or as a synthetic precursor for further functionalization .

Core Structure Variations

4-Bromo-7-chloroisoquinolin-1-amine (C₉H₆BrClN₂)
  • Key Features: Isoquinoline core with bromine (position 4), chlorine (position 7), and an amine group.
  • Purity: 95% .
  • Applications : Likely explored in DNA-intercalating agents or kinase inhibitors due to the aromatic amine’s electronic effects .
4-Bromo-7-chloro-1H-indole (CAS 126811-30-1)
  • Key Features : Indole core lacking the lactam ring, with bromine and chlorine at positions 4 and 7.
  • Properties: Increased lipophilicity due to the absence of the lactam oxygen. No classification under GHS hazard criteria .
  • Applications: Potential use in agrochemicals or as a building block for heterocyclic expansions .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Isoindolinone Br (4), Cl (7) C₈H₅BrClNO ~245.5 (estimated) Hypothesized kinase inhibitor
7-Amino-4-bromoisoindolin-1-one Isoindolinone Br (4), NH₂ (7) C₈H₇BrN₂O 227.1 Kinase inhibition; high solubility
5-Bromo-7-fluoroisoindolin-1-one Isoindolinone Br (5), F (7) C₈H₅BrFNO 230.03 Metabolic stability; drug design
4-Bromo-6-hydroxyisoindolin-1-one Isoindolinone Br (4), OH (6) C₈H₆BrNO₂ ~244.0 (estimated) Enhanced solubility
4-Bromo-7-chloroisoquinolin-1-amine Isoquinoline Br (4), Cl (7), NH₂ C₉H₆BrClN₂ 265.5 DNA intercalation; kinase targets
4-Bromo-7-chloro-1H-indole Indole Br (4), Cl (7) C₈H₅BrClN 230.5 Lipophilic building block

Research Findings and Implications

  • Halogen Effects: Chlorine at position 7 (in the target compound) may offer a balance between reactivity and stability compared to fluorine (more inert) or amino/hydroxy groups (more polar) .
  • Positional Isomerism: Bromine at position 4 (vs.
  • Core Modifications: The isoindolinone lactam provides hydrogen-bonding sites absent in indole or isoquinoline derivatives, making it preferable for enzyme inhibition .

Biological Activity

4-Bromo-7-chloroisoindolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. With a molecular formula of C8H5BrClNO and a molecular weight of 246.49 g/mol, this compound exhibits unique properties due to its specific halogenation pattern. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary biological target of this compound is Cyclin-dependent kinase 7 (CDK7) . This enzyme plays a crucial role in regulating the cell cycle and transcription. The compound interacts with CDK7 through hydrogen bonding with active amino acid residues, thereby inhibiting its activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK7 by this compound impacts various biochemical pathways:

  • Cell Cycle Regulation : CDK7 is essential for the progression through different phases of the cell cycle. Inhibition disrupts normal cell division.
  • Transcriptional Regulation : CDK7 is involved in phosphorylating RNA polymerase II, affecting gene expression.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound have been studied using advanced techniques such as molecular dynamics simulations and density functional theory. These studies suggest that the compound has favorable absorption properties, although detailed data on its metabolism and excretion are still limited.

Anticancer Properties

The most significant biological activity of this compound is its anticancer effect . Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 Value (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Inhibition of cell growth
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

These findings highlight the compound's potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting effective anticancer properties.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, reinforcing its potential as an anticancer drug candidate.
  • Mechanistic Insights : Research using Western blot analysis revealed that treatment with this compound led to decreased levels of phosphorylated CDK7 and downstream targets, confirming its role as a CDK inhibitor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-7-chloroisoindolin-1-one, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with a regioselective bromination and chlorination sequence on an isoindolinone scaffold. Key steps include:

  • Using anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitoring reaction progress via TLC or HPLC, with quenching at ~80% conversion to minimize byproducts.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Document all parameters (solvent ratios, temperature, catalyst loading) in detail to enable replication .
    • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6d_6), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Cross-validate purity using HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4-Bromo-7-chlorisoindolin-1-one?

  • Key Techniques :

  • NMR : Assign peaks using 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals in aromatic regions.
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL, ensuring R-factor < 5% .
  • Mass spectrometry : Use ESI+ mode for molecular ion detection and isotopic pattern validation of bromine/chlorine .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Strategy :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare with experimental kinetic data (e.g., Arrhenius plots).
  • If discrepancies arise:
  • Re-examine solvent effects in simulations (e.g., PCM model for solvation).
  • Validate computational assumptions (e.g., protonation states, transition-state geometries) with experimental EXAFS or in situ IR .
  • Use sensitivity analysis to identify parameters (e.g., dielectric constant) causing divergence .

Q. What experimental design principles optimize the yield of this compound in multi-step syntheses?

  • DOE Approach :

  • Screen variables (temperature, stoichiometry, catalysts) via a Plackett-Burman design to identify critical factors.
  • Optimize using response surface methodology (RSM), focusing on interaction effects (e.g., bromine vs. chlorine electrophilicity).
  • Validate robustness using a central composite design with ≥3 replicates per condition .

Q. How should researchers address conflicting crystallographic data during polymorph screening?

  • Contradiction Analysis :

  • Collect data from multiple batches and solvents. Use SHELXD for phase determination and Mercury for packing analysis.
  • Check for twinning or disorder via Rint values and electron density maps. If unresolved, employ synchrotron radiation for higher-resolution data .
  • Cross-reference with solid-state NMR to confirm polymorph identity .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing mechanistic studies on this compound’s bioactivity?

  • Research Design :

  • PICO : Define Population (e.g., enzyme targets), Intervention (dose/concentration), Comparison (positive/negative controls), Outcome (IC50_{50}/binding affinity).
  • FINER Criteria : Ensure feasibility (in vitro assays first), novelty (unexplored kinase targets), ethical compliance (avoid vertebrate models preliminarily), and relevance (link to disease pathways) .
  • Use SPR (surface plasmon resonance) for real-time binding kinetics and ITC for thermodynamic profiling .

Data Management & Reporting

Q. What are the best practices for documenting synthetic procedures to comply with FAIR data principles?

  • Guidelines :

  • Include raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC number.
  • Use electronic lab notebooks (ELNs) for version control and metadata tagging .

Q. How can researchers reconcile open data requirements with proprietary constraints in collaborative studies?

  • Ethical Strategy :

  • Share de-identified datasets (e.g., anonymized NMR spectra) via repositories like Zenodo, using CC-BY licenses.
  • For sensitive IP, provide aggregated results (e.g., summary tables) while retaining raw data under embargo .

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